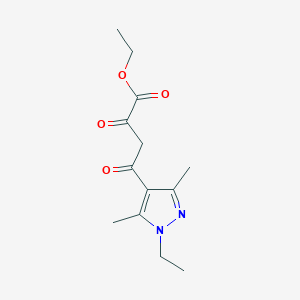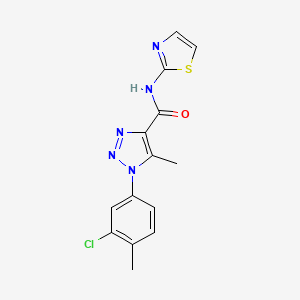
ethyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as EDPB and is synthesized through a specific method that involves several steps. In
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Synthesis of Pyrazole Derivatives : Ethyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate has been used in the synthesis of various pyrazole derivatives. For instance, the reaction with hydrazines in different solvents has led to the formation of regioisomeric 3- and 5-substituted pyrazoles, demonstrating its versatility in chemical synthesis (Mikhed’kina et al., 2009).
Formation of Heterocyclic Systems : This compound is instrumental in creating diverse heterocyclic systems linked with quinolin-2-one. Its reaction with various nitrogen and carbon nucleophiles has led to the efficient synthesis of pyrazoles, pyrimidines, pyrazines, oxazines, and triazines containing the quinoline moiety (Hassanin et al., 2016).
Crystal Structure and Antioxidant Properties
- Characterization and Antioxidant Properties : A novel pyrazole derivative synthesized from this compound has been characterized using various spectroscopic methods. Its 3D molecular structure was confirmed using single crystal X-ray diffraction studies. Additionally, the compound exhibited antioxidant properties as evaluated through DPPH and hydroxyl radical scavenging methods (Naveen et al., 2021).
Propiedades
IUPAC Name |
ethyl 4-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2,4-dioxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-5-15-9(4)12(8(3)14-15)10(16)7-11(17)13(18)19-6-2/h5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFQHXZYCKVKLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C(=O)CC(=O)C(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Chlorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2464651.png)


![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2464655.png)
![5-(6-Methylpyrazin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2464657.png)


![N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2464664.png)

![[4-(Thiophen-2-ylmethylideneamino)phenyl] 4-chlorobenzenesulfonate](/img/structure/B2464669.png)



![5,6-Dimethyl-7-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2464674.png)